molecular formula C8H4BrF3N2O B15330323 4-Bromo-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-one

4-Bromo-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-one

Cat. No.: B15330323
M. Wt: 281.03 g/mol
InChI Key: PMNOCNXOGVJPPR-UHFFFAOYSA-N
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Description

4-Bromo-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-one is a chemical compound characterized by its bromine and trifluoromethyl groups attached to an indazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-one typically involves multiple steps, starting with the bromination of an appropriate precursor followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong bases and specific catalysts to ensure the desired product formation.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the indazole ring, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-Bromo-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-one has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-Bromo-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-one exerts its effects involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and selectivity. The compound may modulate various biochemical pathways, leading to its observed biological and medicinal effects.

Comparison with Similar Compounds

  • 4-Bromo-7-(trifluoromethyl)indazole

  • 4-Bromo-7-(trifluoromethyl)benzene

  • 4-Bromo-7-(trifluoromethyl)pyrazole

Uniqueness: 4-Bromo-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-one stands out due to its specific indazole ring structure, which provides unique chemical and biological properties compared to its similar counterparts

Properties

Molecular Formula

C8H4BrF3N2O

Molecular Weight

281.03 g/mol

IUPAC Name

4-bromo-7-(trifluoromethyl)-1,2-dihydroindazol-3-one

InChI

InChI=1S/C8H4BrF3N2O/c9-4-2-1-3(8(10,11)12)6-5(4)7(15)14-13-6/h1-2H,(H2,13,14,15)

InChI Key

PMNOCNXOGVJPPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)NNC2=O)Br

Origin of Product

United States

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